Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.
Analyse Chemischer Reaktionen
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form oxazole derivatives.
Substitution: It can undergo substitution reactions where different substituents replace the hydrogen atoms on the aromatic ring.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include manganese dioxide for oxidation and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to antimicrobial, anticancer, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is unique due to its specific substitution pattern on the oxazole ring. Similar compounds include:
Aleglitazar: An antidiabetic drug with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities.
Eigenschaften
Molekularformel |
C19H16N2O4 |
---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
ethyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-19(23)14-8-10-15(11-9-14)20-18(22)16-12-17(25-21-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,22) |
InChI-Schlüssel |
QYLPWNZPARVPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.